4-(3-Chlorophenoxy)-2-chloropyrimidine
Overview
Description
The closest compound I found is “4-(3-Chlorophenoxy)piperidine hydrochloride” which has a molecular weight of 248.15 .
Synthesis Analysis
There are recent developments in the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenoxy)piperidine hydrochloride” is C11H15Cl2NO .
Chemical Reactions Analysis
The synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .
Physical and Chemical Properties Analysis
The “4-(3-Chlorophenoxy)piperidine hydrochloride” has a molecular weight of 248.15 . It is stored at room temperature and appears as a solid white to pale yellow powder .
Scientific Research Applications
Synthesis and Biological Activity
4-(3-Chlorophenoxy)-2-chloropyrimidine is involved in the synthesis of various biologically active compounds. For example, a study focused on the synthesis of ethyl (6-phenoxy-4-pyrimidinylthio)acetates, which involves the reaction of chlorophenoxy and pyrimidine derivatives. These compounds have potential biological applications, although specific details on their activity were not elaborated in this study (Vainilavichyus et al., 1989).
Crystal Structure Analysis
The compound also finds use in crystallography and structural analysis. A study involving 2-Amino-7-chloro-2'-deoxytubercidin, a related chloropyrimidine compound, was examined for its crystal structure. Such studies are crucial for understanding molecular interactions and properties (Seela et al., 2006).
Synthesis of N-Heterocyclic Compounds
This compound is also employed in the synthesis of N-heterocyclic compounds, which are significant in various chemical and biological contexts. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved, showcasing the versatility of chloropyrimidine derivatives in synthesizing complex molecules (Bommeraa et al., 2019).
Redox Chemistry
Research has shown the involvement of related chloropyrimidine derivatives in redox chemistry. A study on a redox pair involving chloropyrimidine illustrated its role in understanding redox reactions at the molecular level, which is fundamental in areas like catalysis and battery technology (Jana et al., 2013).
Optical Properties
Chloropyrimidine derivatives, similar to this compound, have been investigated for their optical properties. A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties, which are significant in fields like photonics and telecommunications (Hussain et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 2-(3-chlorophenoxy)propionic acid, is known to target theDopamine transporter (DAT) . DAT is a successful target for treating diseases such as Attention Deficit Hyperactivity Disorder, Corneal Disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar Disorder . It terminates the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
The related compound, 2-(3-chlorophenoxy)propionic acid, is a chiral phenoxy acid herbicide . The mode of action of such compounds typically involves the inhibition of a specific enzyme in the target organism, disrupting a critical biological process.
Biochemical Pathways
Compounds that target the dopamine transporter, like the related compound 2-(3-chlorophenoxy)propionic acid, would affect the dopamine neurotransmission pathway . This could lead to downstream effects on mood, attention, and movement, among other functions.
Pharmacokinetics
The related compound, 2-(3-chlorophenoxy)propionic acid, is known to be a chiral compound , which could potentially influence its pharmacokinetic properties, as the different enantiomers may have different rates of absorption, distribution, metabolism, and excretion.
Result of Action
Given its potential target, the dopamine transporter, its action could result in changes in dopamine levels in the synaptic cleft, affecting neuronal signaling and ultimately influencing behavior and physiology .
Action Environment
For instance, the related compound, 2-(3-Chlorophenoxy)propionic acid, is stored in a refrigerator , suggesting that temperature could influence its stability.
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAAAJBRFPWKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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